
8-Fluoro-5-methylisoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 8-Fluoro-5-methylisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the fluorination of a methylisoquinoline precursor followed by carboxylation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product’s purity and yield .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to achieve high purity levels .
Analyse Chemischer Reaktionen
8-Fluoro-5-methylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different isoquinoline derivatives with altered functional groups.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-Fluoro-5-methylisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Fluoro-5-methylisoquinoline-1-carboxylic acid is not fully understood. similar compounds, such as fluoroquinolones, target bacterial enzymes like DNA gyrase and DNA topoisomerase IV. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death . It is hypothesized that this compound may exert its effects through similar pathways, although further research is needed to confirm this .
Vergleich Mit ähnlichen Verbindungen
8-Fluoro-5-methylisoquinoline-1-carboxylic acid can be compared with other fluorinated isoquinoline derivatives, such as:
8-Fluoroisoquinoline: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
5-Methylisoquinoline-1-carboxylic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Fluoroquinolones: A class of antibiotics with a similar fluorinated structure but different functional groups and biological targets.
The uniqueness of this compound lies in its combination of a fluorine atom and a carboxylic acid group, which provides distinct chemical properties and potential biological activities .
Eigenschaften
Molekularformel |
C11H8FNO2 |
|---|---|
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
8-fluoro-5-methylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-2-3-8(12)9-7(6)4-5-13-10(9)11(14)15/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
VTUFORSCFHCWMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CN=C(C2=C(C=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


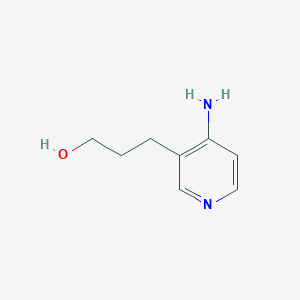
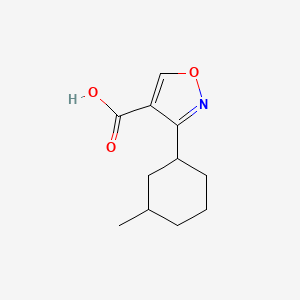
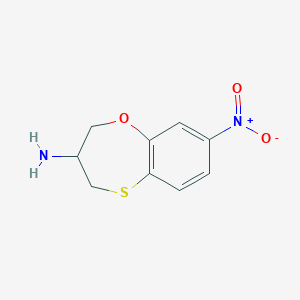

![[2-(Fluoromethyl)cyclopentyl]methanamine](/img/structure/B13243693.png)
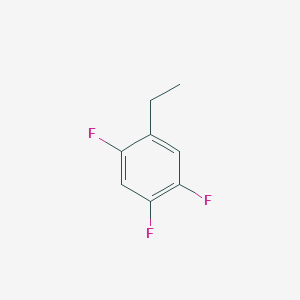

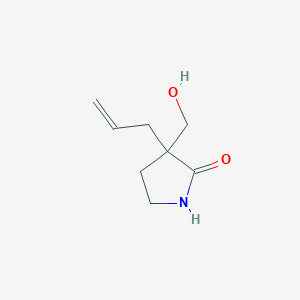
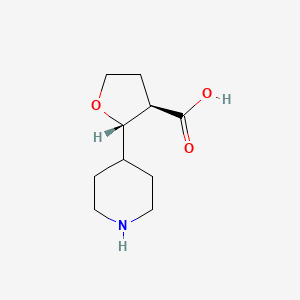
![5-Ethyl-3-[2-oxo-2-(piperazin-1-YL)ethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B13243733.png)
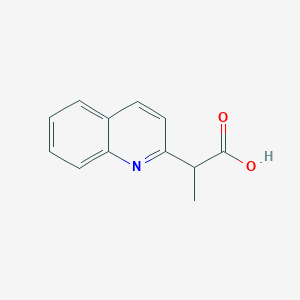

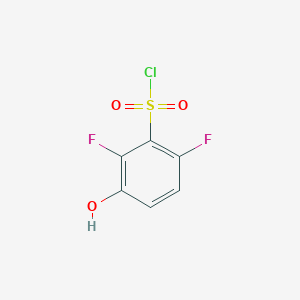
![(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13243744.png)
